ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate
Description
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate is a heterocyclic compound featuring a benzothiazine core fused with an ethyl ester group. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications. Derivatives of 2H-1,4-benzothiazin-3(4H)-ones are recognized for their analgesic, antitubercular, and antidepressant activities, depending on substituents and stereoelectronic modifications . The compound is synthesized via LDA-mediated cyclization of alkyl(aryl)sulfanyl precursors under mild conditions, offering high yields and operational simplicity compared to traditional methods involving α-haloalkanoic acid derivatives .
Properties
IUPAC Name |
ethyl (2Z)-2-(4H-1,4-benzothiazin-3-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNXUBYWPNSIE-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CSC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
The compound exhibits several notable biological activities:
- Antibacterial Activity : Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
- Cholinesterase Inhibition : As an inhibitor of cholinesterase enzymes, this compound increases acetylcholine levels in synaptic clefts. This action is particularly relevant for neurodegenerative diseases such as Alzheimer's, where enhanced cholinergic transmission may provide therapeutic benefits .
- Antioxidant Activity : The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Structural modifications can enhance its antioxidant capacity .
Industrial Applications
In addition to its biological activities, this compound has potential applications in various industries:
- Pharmaceuticals : Its antibacterial and cholinesterase-inhibiting properties make it a candidate for developing new antimicrobial agents and treatments for neurodegenerative diseases .
- Dyes and Pigments : The stability and reactivity of this compound suggest its utility in synthesizing dyes and pigments used in various industrial applications .
Case Studies
Several studies have explored the applications of this compound:
- A study evaluating its antibacterial efficacy found that it exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/ml against Acinetobacter strains, indicating strong antibacterial potential .
- Research into its cholinesterase inhibition revealed that derivatives of this compound could significantly enhance cognitive function in models simulating Alzheimer's disease symptoms .
Mechanism of Action
The mechanism of action of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Electronic Properties
- Electron Density: The sulfur atom in the benzothiazine ring enhances electron delocalization, increasing stability and reactivity in nucleophilic additions compared to the oxazinone analog .
- This is reflected in the lower melting point of the ethyl derivative .
Reactivity in Knoevenagel Condensation
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate participates in Knoevenagel reactions with aldehydes, yielding products in 33–62% yields under microwave irradiation. This is superior to traditional heating methods (15–43%), highlighting the influence of the electron-deficient ketone group in the benzothiazine core . In contrast, oxazinone derivatives show lower reactivity due to diminished electrophilicity at the ketone position .
Biological Activity
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate is a chemical compound with significant biological activity, primarily attributed to its benzothiazine structure. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
This compound is synthesized through the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions. The reaction typically involves:
- Reagents : 2-aminobenzenethiol, ethyl acetoacetate
- Catalyst : Hydrochloric acid
- Solvent : Ethanol
This process leads to the formation of the benzothiazine derivative, which exhibits diverse biological activities due to its unique molecular structure .
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antibacterial Activity : this compound demonstrates significant antibacterial properties. It disrupts bacterial cell wall synthesis and inhibits essential enzymes, making it effective against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
- Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicate that its antioxidant activity can be enhanced through structural modifications .
- Cholinesterase Inhibition : As a cholinesterase inhibitor, this compound increases acetylcholine levels in synaptic clefts, potentially benefiting conditions like Alzheimer’s disease by enhancing cholinergic transmission .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cholinesterase Inhibition : By binding to the active site of cholinesterase enzymes, the compound prevents the breakdown of acetylcholine.
- Bacterial Cell Wall Disruption : The compound interferes with the synthesis of bacterial cell walls and inhibits key enzymes involved in this process.
- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative damage by donating electrons to reactive species .
Comparative Studies
This compound can be compared with other benzothiazine derivatives to highlight its unique properties:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2H-1,4-Benzothiazin-3(4H)-one | Antitumor, calcium channel blocker | Known for neuroprotective effects |
| 6,7-Dimethoxy-2H-1,4-benzothiazine | Antitumor | Exhibits significant cytotoxicity |
| Ethyl Benzothiazolyl Acetate | Anthelmintic | Effective against parasitic infections |
These comparisons illustrate that while many benzothiazine derivatives share common activities, the specific structural features of this compound confer distinct biological properties that warrant further exploration .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- Antibacterial Efficacy : In vitro tests showed that this compound exhibited inhibition zones comparable to standard antibiotics like streptomycin against multiple bacterial strains .
- Antioxidant Activity Assessment : The DPPH scavenging assay revealed that this compound showed moderate antioxidant activity that increased with certain structural modifications .
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models due to its cholinesterase inhibitory action .
Q & A
Q. What are the common synthetic routes for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves refluxing 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate in dry acetone in the presence of anhydrous K₂CO₃ for 22 hours. The reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by filtration and solvent evaporation . Alternative routes include annulation of imidazole rings onto benzothiazinone scaffolds using ethyl isocyanoacetate, though this requires precise pH and temperature control . Yield optimization hinges on solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric ratios of reactants.
Q. Which analytical techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the ethyl ester functionality and thiazine ring substitution pattern. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL or WinGX) resolves stereochemistry and hydrogen-bonding networks in crystalline forms . Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for ester groups) .
Q. How is the biological activity of benzothiazine derivatives initially screened?
Preliminary screening involves in vitro assays against microbial targets (e.g., Candida spp.) or cancer cell lines. For example, derivatives with 1,4-benzothiazine moieties are tested for antifungal activity via broth microdilution assays (CLSI guidelines), with fluconazole as a positive control . Cytotoxicity is assessed using MTT assays on mammalian cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar benzothiazine derivatives be resolved?
Discrepancies often arise from minor structural variations (e.g., chloro vs. methyl substituents) or assay conditions. For instance, halogenated derivatives (e.g., 6-chloro analogs) exhibit enhanced antifungal activity due to increased lipophilicity and target binding, whereas methyl groups may reduce reactivity . To resolve contradictions, perform dose-response studies, molecular docking (e.g., with CYP51 enzyme for antifungals), and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .
Q. What strategies optimize the synthetic route for scale-up without compromising purity?
Transitioning from batch to flow chemistry improves reproducibility for large-scale synthesis. Key parameters include:
- Catalyst selection : K₂CO₃ in acetone is effective but may require replacement with recyclable catalysts (e.g., immobilized ionic liquids) to reduce waste .
- Solvent recycling : Acetone recovery via fractional distillation minimizes costs.
- In-line purification : Coupling continuous flow synthesis with automated flash chromatography ensures high purity (>95%) .
Q. How can computational methods predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations model binding to targets like DNA gyrase or fungal lanosterol demethylase. For example, docking studies using AutoDock Vina reveal that the thiazine ring’s planarity and ester group orientation are critical for hydrophobic interactions in enzyme active sites .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
The compound’s puckered thiazine ring complicates X-ray analysis. Use SHELX programs to refine anisotropic displacement parameters and assign disorder models. For twinned crystals, employ the TwinRotMat option in SHELXL to deconvolute overlapping reflections . High-resolution data (≤0.8 Å) collected at synchrotron facilities improve accuracy in hydrogen atom positioning .
Methodological Notes for Data Interpretation
- Stereochemical ambiguity : The Z/E configuration of the exocyclic double bond (yliden group) must be confirmed via NOESY NMR or X-ray .
- Bioactivity validation : Use isogenic mutant strains (e.g., Candida albicans ERG11 mutants) to confirm target-specific mechanisms .
- Synthetic byproducts : Monitor for maleic anhydride adducts or hydrolyzed ester byproducts via LC-MS during reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
